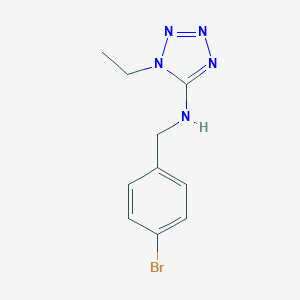![molecular formula C13H16N2O2S2 B275761 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide, also known as TES, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in research. It is a white crystalline powder with a molecular formula of C14H16N2O2S2 and a molecular weight of 316.42 g/mol. TES is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide acts as a carbonic anhydrase inhibitor by binding to the active site of the enzyme and blocking the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide also has an inhibitory effect on metalloproteases, which are enzymes that play a role in various physiological processes, such as tissue remodeling and inflammation.
Biochemical and physiological effects:
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been shown to have various biochemical and physiological effects, including:
1. Decreased bicarbonate production: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide inhibits the activity of carbonic anhydrases, which leads to a decrease in the production of bicarbonate ions. This can result in metabolic acidosis, which is a condition characterized by an increase in blood acidity.
2. Inhibition of metalloproteases: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide inhibits the activity of metalloproteases, which can lead to a decrease in tissue remodeling and inflammation. This can be beneficial in the treatment of various diseases, such as cancer and arthritis.
実験室実験の利点と制限
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide is a commercially available compound that is relatively inexpensive.
2. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a high purity and stability, which makes it easy to handle and store.
3. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a well-defined mechanism of action, which makes it a useful tool for studying enzyme kinetics and inhibition.
Limitations:
1. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a low solubility in water, which can make it difficult to prepare solutions for experiments.
2. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a short half-life in vivo, which limits its potential applications in animal studies.
3. 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has a narrow therapeutic window, which means that it can be toxic at high doses.
将来の方向性
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has several potential future directions for research, including:
1. Development of novel 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide derivatives with improved pharmacological properties, such as increased solubility and longer half-life.
2. Investigation of the role of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide in the regulation of blood pressure and fluid balance.
3. Evaluation of the potential anticancer and antimicrobial activities of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide derivatives.
4. Study of the effects of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide on other enzymes and physiological processes.
合成法
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-bromothiophene with N,N-diisopropylethylamine (DIPEA) and paraformaldehyde to form 3-(formylthiophen-3-yl)methylamine. The second step involves the reaction of the intermediate product with benzenesulfonyl chloride to form 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide. The yield of 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide can be improved by using an excess amount of benzenesulfonyl chloride and a higher reaction temperature.
科学的研究の応用
4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used in various scientific research applications, including:
1. Medicinal chemistry: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used as a starting material for the synthesis of novel sulfonamide derivatives with potential anticancer and antimicrobial activities.
2. Biochemistry: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used as a tool to study the structure and function of enzymes, such as carbonic anhydrases and metalloproteases.
3. Pharmacology: 4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide has been used as a reference compound to evaluate the activity of drugs that target the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance.
特性
分子式 |
C13H16N2O2S2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
4-[2-(thiophen-3-ylmethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S2/c14-19(16,17)13-3-1-11(2-4-13)5-7-15-9-12-6-8-18-10-12/h1-4,6,8,10,15H,5,7,9H2,(H2,14,16,17) |
InChIキー |
BIVFOVRESLZBTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CSC=C2)S(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1CCNCC2=CSC=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
![N-[4-(diethylamino)benzyl]-1H-tetrazol-5-amine](/img/structure/B275693.png)



![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B275698.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B275702.png)
![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)
![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
